6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline
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Overview
Description
6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Substitution reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine and pyrrolidine rings.
Reduction: Reduction reactions could target the quinoline ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while substitution reactions could yield various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The molecular targets might include DNA, proteins, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Piperaquine: Another antimalarial with a bisquinoline structure.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
Uniqueness
6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H23ClN4 |
---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
6-chloro-4-(4-methylpiperazin-1-yl)-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H23ClN4/c1-21-8-10-22(11-9-21)17-13-18(23-6-2-3-7-23)20-16-5-4-14(19)12-15(16)17/h4-5,12-13H,2-3,6-11H2,1H3 |
InChI Key |
XQJKSALTOKGSLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCCC4 |
Origin of Product |
United States |
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